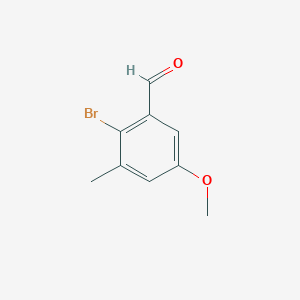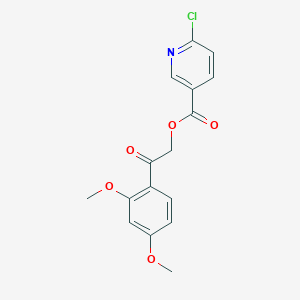
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX and is a selective antagonist of the adenosine A1 receptor.
作用机制
DPCPX acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a vital role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX binds to the adenosine A1 receptor and prevents adenosine from binding, thereby blocking its effects.
Biochemical and Physiological Effects:
DPCPX has been found to have various biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure by blocking the effects of adenosine on the cardiovascular system. DPCPX has also been found to have anxiogenic effects, suggesting that adenosine may play a role in anxiety disorders. Additionally, DPCPX has been shown to have anti-inflammatory effects, indicating that adenosine may play a role in the immune response.
实验室实验的优点和局限性
DPCPX has several advantages for use in lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for the investigation of the specific effects of adenosine on physiological processes. DPCPX is also relatively easy to synthesize, making it readily available for use in research. However, DPCPX has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on DPCPX. One area of interest is the investigation of the role of adenosine in the development of anxiety disorders and the potential use of DPCPX as a treatment. Another area of research is the investigation of the effects of adenosine on the immune system and the potential use of DPCPX as an anti-inflammatory agent. Additionally, the development of more selective adenosine A1 receptor antagonists could lead to a better understanding of the role of adenosine in various physiological processes.
Conclusion:
In conclusion, DPCPX is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective antagonist of the adenosine A1 receptor and has been extensively studied for its effects on various physiological processes. DPCPX has several advantages for use in lab experiments, but also has some limitations. Future research on DPCPX could lead to a better understanding of the role of adenosine in various physiological processes and the development of new treatments for various disorders.
合成方法
The synthesis of DPCPX involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2,4-dimethoxyphenylacetic acid followed by the addition of thionyl chloride and acetic anhydride. The resulting product is then treated with 2-oxoethyl trifluoromethanesulfonate to obtain DPCPX.
科学研究应用
DPCPX has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the investigation of the adenosine A1 receptor and its role in various physiological processes. DPCPX has also been used in the study of the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
属性
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-21-11-4-5-12(14(7-11)22-2)13(19)9-23-16(20)10-3-6-15(17)18-8-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSPUCNCQOOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
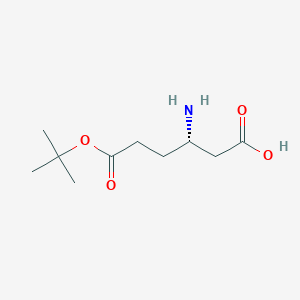
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)

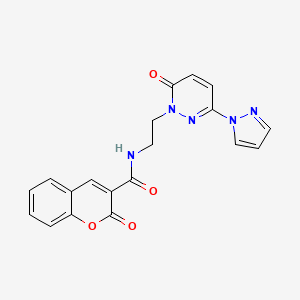
![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)

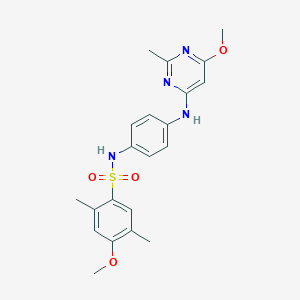

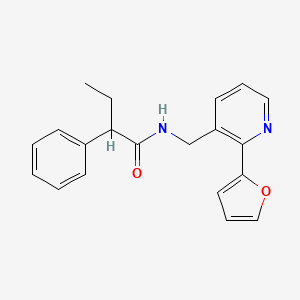
![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881478.png)
